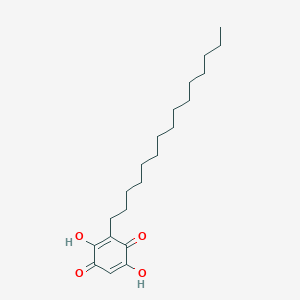
2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone is an organic compound with the molecular formula C21H34O4. It is a derivative of benzoquinone, characterized by the presence of two hydroxyl groups and a long pentadecyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone typically involves the hydroxylation of 3-pentadecyl-1,4-benzoquinone. This can be achieved through various methods, including:
Hydroxylation using Hydrogen Peroxide: This method involves the reaction of 3-pentadecyl-1,4-benzoquinone with hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.
Electrochemical Synthesis: This method involves the electrochemical oxidation of 3-pentadecyl-1,4-benzoquinone in an aqueous solution containing a suitable electrolyte.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can undergo substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reactions with amines and thiols typically occur under mild conditions, often in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of amino and thioether derivatives.
Scientific Research Applications
2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and coordination polymers.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as battery electrodes and conductive polymers
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone involves its ability to undergo redox reactions. The compound can act as an electron donor or acceptor, making it useful in various redox processes. Its molecular targets and pathways include:
Electron Transport Chain: Participates in electron transfer reactions.
Antioxidant Activity: Scavenges free radicals and reactive oxygen species.
Enzyme Inhibition: Inhibits certain enzymes involved in oxidative stress and inflammation
Comparison with Similar Compounds
2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone can be compared with other similar compounds, such as:
2,5-Dihydroxy-1,4-benzoquinone: Lacks the long pentadecyl side chain, resulting in different solubility and reactivity properties.
2,5-Dimethoxy-1,4-benzoquinone: Contains methoxy groups instead of hydroxyl groups, leading to different chemical behavior and applications.
2,5-Dihydroxy-3-undecyl-1,4-benzoquinone: Similar structure but with a shorter undecyl side chain, affecting its physical and chemical properties.
Properties
Molecular Formula |
C21H34O4 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2,5-dihydroxy-3-pentadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(24)18(22)16-19(23)21(17)25/h16,22,25H,2-15H2,1H3 |
InChI Key |
GXDURRGUXLDZKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















